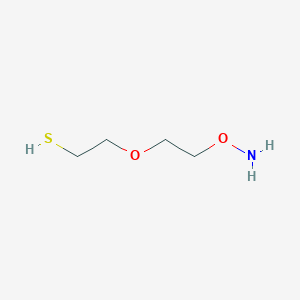
2-(2-(Aminooxy)ethoxy)ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Aminooxy)ethoxy)ethanethiol is an organic compound with the molecular formula C4H11NO2S It is characterized by the presence of an aminooxy group, an ethoxy group, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Aminooxy)ethoxy)ethanethiol typically involves the reaction of ethylene oxide with aminooxyethanol, followed by the introduction of a thiol group. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction. The process can be summarized as follows:
Reaction of ethylene oxide with aminooxyethanol: This step involves the nucleophilic attack of the aminooxy group on the ethylene oxide, resulting in the formation of 2-(2-(Aminooxy)ethoxy)ethanol.
Introduction of the thiol group: The thiol group is introduced through a substitution reaction, where a suitable thiolating agent such as thiourea or hydrogen sulfide is used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Aminooxy)ethoxy)ethanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the aminooxy group.
Substitution: The ethoxy and thiol groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amino alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-(2-(Aminooxy)ethoxy)ethanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling and detection purposes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(Aminooxy)ethoxy)ethanethiol involves its interaction with molecular targets through its functional groups. The aminooxy group can form covalent bonds with carbonyl-containing compounds, while the thiol group can form disulfide bonds with other thiols. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethoxy)ethanol: Similar structure but lacks the thiol group.
2-(2-(2-Aminoethoxy)ethoxy)ethanol: Contains an additional ethoxy group.
Ethanethiol: Contains a thiol group but lacks the aminooxy and ethoxy groups.
Uniqueness
2-(2-(Aminooxy)ethoxy)ethanethiol is unique due to the presence of both an aminooxy group and a thiol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C4H11NO2S |
|---|---|
Molecular Weight |
137.20 g/mol |
IUPAC Name |
O-[2-(2-sulfanylethoxy)ethyl]hydroxylamine |
InChI |
InChI=1S/C4H11NO2S/c5-7-2-1-6-3-4-8/h8H,1-5H2 |
InChI Key |
ZGOCCZKICJDHSS-UHFFFAOYSA-N |
Canonical SMILES |
C(CON)OCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B12836707.png)
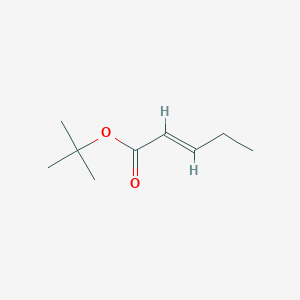
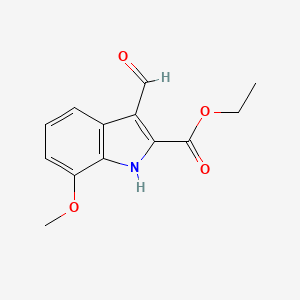

![4-{[(4-Fluorophenyl)imino]methyl}benzeneboronic acid](/img/structure/B12836718.png)
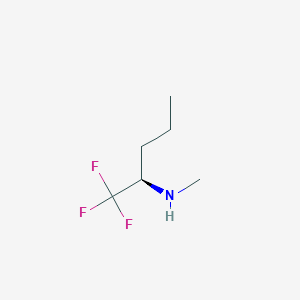

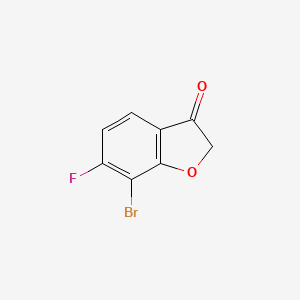
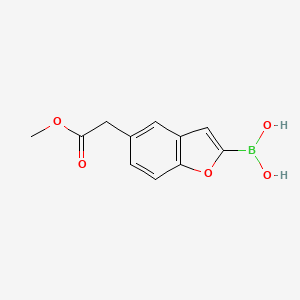
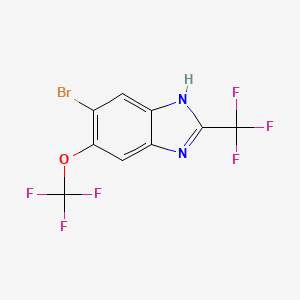
![2-((4AR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B12836754.png)

![(3aS, 4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione](/img/structure/B12836779.png)
![2-[[4-(3,5-Dimethyl-1H-Pyrazol-1-yl-1-Phthalazinyl]Thio]-N-(4-Fluorophenyl)-Acetamide](/img/structure/B12836782.png)
